molecular formula C17H27NO6 B1675738 7-Acetyllycopsamine CAS No. 73544-48-6

7-Acetyllycopsamine

Cat. No. B1675738
CAS RN: 73544-48-6
M. Wt: 341.4 g/mol
InChI Key: RKDOFSJTBIDAHX-OFSOMGBPSA-N
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Description

7-Acetyllycopsamine is a pyrrolizidine alkaloid, which are compounds isolated from comfrey. It can produce hepatotoxicity in livestock and humans and carcinogenicity in experimental animals . It also exhibits antibacterial effects with a MIC of 1.7 mg/ml in E. coli .


Molecular Structure Analysis

The molecular formula of 7-Acetyllycopsamine is C17H27NO6 . Its molecular weight is 341.3994 . The structure is also available as a 2d Mol file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Acetyllycopsamine include a molecular weight of 341.40 , a density of 1.2±0.1 g/cm3, a boiling point of 466.0±45.0 °C at 760 mmHg, a vapour pressure of 0.0±2.6 mmHg at 25°C, an enthalpy of vaporization of 83.9±6.0 kJ/mol, a flash point of 235.6±28.7 °C, an index of refraction of 1.546, a molar refractivity of 86.9±0.4 cm3, #H bond acceptors: 7, #H bond donors: 2, #Freely Rotating Bonds: 8, #Rule of 5 Violations: 0, ACD/LogP: 0.16, ACD/LogD (pH 5.5): -1.57, ACD/BCF (pH 5.5): 1.00, ACD/KOC (pH 5.5): 1.00, ACD/LogD (pH 7.4): 0.13, ACD/BCF (pH 7.4): 1.00, ACD/KOC (pH 7.4): 15.25, Polar Surface Area: 96 Å2, Polarizability: 34.5±0.5 10-24 cm3, Surface Tension: 51.5±5.0 dyne/cm, Molar Volume: 274.6±5.0 cm3 .

Scientific Research Applications

Role in Plant Defense

7-Acetyllycopsamine is a type of pyrrolizidine alkaloid (PA), a class of secondary metabolites that occur in certain families of the angiosperms . These compounds are part of the plant’s chemical defense against herbivores . The absence of 7-acetyllycopsamine in floral parts while present in leaves and roots suggests that the additional site of PA biosynthesis provides the pool of PAs for translocation to floral structures .

Distribution in Comfrey Plants

Comfrey plants (Symphytum officinale; Boraginaceae) have been shown to activate alkaloid production in specialized leaves and accumulate PAs in flowers during a short developmental stage in inflorescence development . However, 7-acetyllycopsamine is almost exclusively accumulated in the ovaries, while petals, sepals, and pollen hardly contain PAs .

Toxicity and Genotoxicity

Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) can cause liver toxicity and genotoxicity in humans and animals . This toxicity increases with an increasing number of esters .

Presence in Dietary Supplements

Humans can be exposed to the toxicity of PAs by ingestion of herbal teas, medicinal plants, and dietary supplements . Therefore, the presence of 7-acetyllycopsamine in these products is of significant concern.

Detection and Quantification

Ultra-performance liquid chromatography–electrospray ionization-quadrupole-time-of-flight mass spectrometry (UPLC–ESI–Q-TOFMS) can provide accurate precursor and fragment ion mass information as well as simultaneous quantification . This method can be used for rapidly and accurately determining nine PAs, including 7-acetyllycopsamine .

Chemical Profiling

A method for the chemical profiling of alkaloids was proposed using the mass information obtained from the chromatograms of the tested sample . This approach will provide a database that can be used to instantly identify alkaloids in botanical samples .

properties

IUPAC Name

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14+,15+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDOFSJTBIDAHX-OFSOMGBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223742
Record name Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Acetyllycopsamine

CAS RN

73544-48-6
Record name 7-Acetyllycopsamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73544-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lycopsamine `1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073544486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ACETYLLYCOPSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E96Z64UMM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 7-Acetyllycopsamine and in what plant species is it found?

A1: 7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA) found in various plant species, particularly those belonging to the Boraginaceae family, such as comfrey (Symphytum officinale) []. Other plant sources include Symphytum × uplandicum (Russian comfrey) [] and Echium species like Echium rauwolfii and Echium horridum [].

Q2: How do pyrrolizidine alkaloids (PAs) like 7-Acetyllycopsamine exert their toxic effects?

A2: While 7-Acetyllycopsamine's specific toxicity is less studied, PAs like riddelliine, structurally similar to those found in comfrey, are known to be genotoxic and carcinogenic []. These effects are attributed to the active metabolites of PAs, which interact with DNA primarily in liver cells. This interaction leads to DNA damage, mutation induction, and potentially, cancer development [].

Q3: Why are the levels of 7-Acetyllycopsamine important in assessing the safety of comfrey?

A3: 7-Acetyllycopsamine, along with other PAs, is a significant contributor to the toxicity associated with comfrey consumption []. Studies analyzing the PA content in Symphytum asperum roots found significant amounts of 7-Acetyllycopsamine, exceeding the tolerable levels recommended by regulatory bodies []. Notably, echimidine, a highly toxic PA, was also detected in these samples, raising concerns about the safety of using such plants for medicinal purposes [].

Q4: Does the concentration of 7-Acetyllycopsamine vary within a plant or across different growing conditions?

A4: Yes, research suggests that environmental factors and plant part can influence PA concentrations. A study on Symphytum asperum found significant variations in 7-Acetyllycopsamine levels in roots depending on the season []. This highlights the importance of considering various factors, such as plant part, harvest time, and geographical location, when assessing PA content and potential toxicity [, ].

Q5: What are the implications of varying PA content for the use of comfrey in traditional medicine?

A5: The presence of PAs like 7-Acetyllycopsamine and their variable concentrations pose a significant challenge for the safe use of comfrey in traditional medicine []. This emphasizes the need for a refined risk assessment of PAs in medicinal plants like comfrey to ensure public health []. Further research on individual PA levels, standardized extraction methods, and potential detoxification strategies is crucial to harnessing the potential benefits of these plants while minimizing risks [, ].

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